2-Bromo-4-fluoro-6-methylaniline: is a chemical compound with the molecular formula C7H7BrFN It has a molecular weight of 204.04
2-Bromo-4-fluoro-6-methylaniline is an organic compound with the molecular formula CHBrFN and a molecular weight of 204.04 g/mol. This compound features a benzene ring with a central amine group (NH), where the hydrogen atoms are substituted by a bromine atom at the second position, a fluorine atom at the fourth position, and a methyl group at the sixth position relative to the amine group. Its structural uniqueness arises from the combination of halogen and methyl substituents, which can influence its chemical reactivity and biological properties .
2-Bromo-4-fluoro-6-methylaniline exhibits notable biological activity. It has been utilized in studies related to enzyme interactions and as a probe in biochemical assays. Its fluorinated structure often enhances biological activity, making it useful in pharmaceuticals and agrochemicals. The compound's interaction with various enzymes and receptors suggests potential applications in drug development.
The synthesis of 2-Bromo-4-fluoro-6-methylaniline typically involves:
The general reaction scheme for synthesizing 2-Bromo-4-fluoro-6-methylaniline includes:
2-Bromo-4-fluoro-6-methylaniline has several applications across various fields:
Research indicates that 2-Bromo-4-fluoro-6-methylaniline interacts with various biological targets. These interactions can be influenced by environmental factors such as pH and temperature, which affect its stability and efficacy. Studies have shown that compounds with similar structures often exhibit comparable interaction profiles, making them valuable in comparative studies within medicinal chemistry.
Several compounds share structural similarities with 2-Bromo-4-fluoro-6-methylaniline. Here are some notable examples:
Compound Name | Similarity Index | Key Features |
---|---|---|
5-Bromo-4-fluoro-2-methylaniline | 0.87 | Different substitution pattern affecting reactivity |
2-Bromo-6-fluoro-3-methylaniline | 0.86 | Similar halogenation but different methyl position |
3-Bromo-5-fluoro-2-methylaniline | 0.91 | Variation in position of substituents |
4-Amino-3-bromo-5-fluorobenzonitrile | 0.89 | Amino group introduces different reactivity |
2-Bromo-5-fluoro-4-methylaniline | 0.84 | Different halogen positioning |
Uniqueness: The unique combination of bromine, fluorine, and methyl groups in 2-Bromo-4-fluoro-6-methylaniline makes it a versatile intermediate in organic synthesis compared to its structural analogs. Its specific reactivity patterns allow for targeted modifications that are essential in developing new chemical entities for pharmaceuticals and agrochemicals .
Irritant